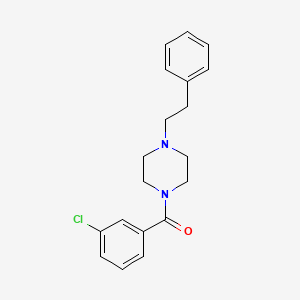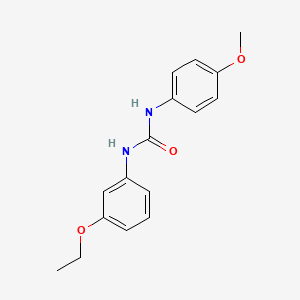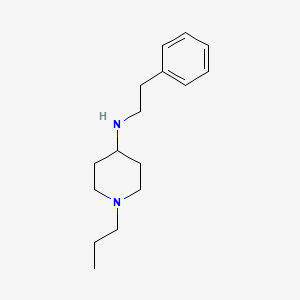
3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-ethyl-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of
作用機序
The mechanism of action of Compound X involves its interaction with specific receptors in the body, leading to the activation or inhibition of certain signaling pathways. This interaction can result in various biochemical and physiological effects, which are discussed in the following sections.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. In the field of cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, Compound X has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, Compound X has been shown to have analgesic effects by inhibiting the transmission of pain signals in the body.
実験室実験の利点と制限
One of the main advantages of using Compound X in lab experiments is its high potency and specificity. This allows researchers to study the effects of Compound X on specific signaling pathways and receptors in the body. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Careful consideration must be taken when using Compound X in lab experiments to ensure the safety of researchers and subjects.
将来の方向性
There are several future directions for the study of Compound X. One of the main areas of future research is the development of more potent and specific analogs of Compound X. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various fields. Furthermore, the potential toxicity of Compound X must be further studied to ensure its safety for human use.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in various fields, including medicinal chemistry, cancer research, and pain management. Its high potency and specificity make it a valuable tool for researchers studying specific signaling pathways and receptors in the body. However, careful consideration must be taken when using Compound X in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
合成法
The synthesis of Compound X involves the reaction of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling reagent. The reaction is carried out under specific conditions, and the resulting compound is purified to obtain pure Compound X. The synthesis method for Compound X has been optimized to produce high yields and purity.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Compound X has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, Compound X has been studied for its potential use as an anti-inflammatory agent and as a pain reliever.
特性
IUPAC Name |
3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-11-4-5-13-14(10-11)22-16(15(13)18)17(21)19-12-6-8-20(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIJTUGUKNKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-ethyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)
